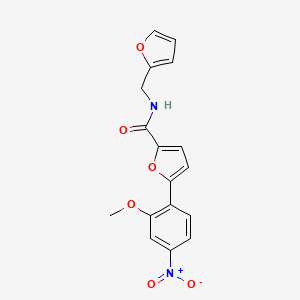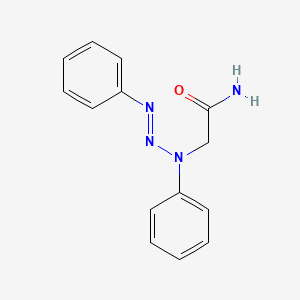
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide, also known as FANFT, is a synthetic organic compound that belongs to the class of aromatic nitro compounds. FANFT has been widely used in scientific research due to its unique chemical properties and potential biological applications.
Mecanismo De Acción
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide works by forming covalent bonds with DNA, causing damage to the DNA structure. This damage can lead to mutations and cell death. This compound has been shown to be particularly effective in targeting cancer cells, which have a higher rate of DNA replication and are therefore more susceptible to DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and cell death in cancer cells, but it can also cause toxicity in normal cells. This compound has also been shown to have immunomodulatory effects, which could be useful in the development of new drugs for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide is its ability to selectively target cancer cells, making it a potentially useful tool in cancer research. However, this compound can also cause toxicity in normal cells, which limits its use in some experiments. This compound is also a highly reactive compound, which can make it difficult to work with in the lab.
Direcciones Futuras
There are many potential future directions for the use of N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide in scientific research. One area of interest is the development of new drugs for the treatment of cancer and other diseases. This compound could also be used in the development of new diagnostic tools for the detection of DNA damage. Finally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly in the context of its potential use as a therapeutic agent.
Métodos De Síntesis
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of furfural with nitroaniline followed by the reaction with furfurylamine. The final product is obtained through the reaction of the intermediate product with acetic anhydride. The synthesis method of this compound has been well-established and widely used in laboratories.
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-5-(2-methoxy-4-nitrophenyl)-2-furamide has been extensively used in scientific research as a reagent for the detection of DNA damage caused by environmental mutagens. This compound can be used as a probe to detect the formation of DNA adducts, which are formed when mutagens react with DNA. This compound has also been used in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-5-(2-methoxy-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6/c1-23-16-9-11(19(21)22)4-5-13(16)14-6-7-15(25-14)17(20)18-10-12-3-2-8-24-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKBKVGTSQOFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide](/img/structure/B5009817.png)
![N-isopropyl-1'-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5009827.png)
![2-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5009833.png)
![N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5009838.png)

![4-[6-(2,4-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5009850.png)

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5009862.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(3-pyridinyl)propanamide](/img/structure/B5009875.png)
![5-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5009880.png)

![10-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B5009899.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5009900.png)
![isopropyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5009903.png)